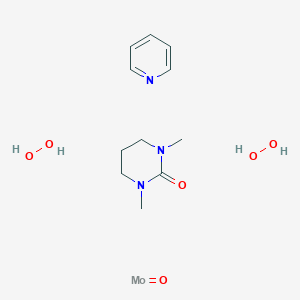![molecular formula C26H40O10 B12320526 [3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuniloside B is a monoterpenoid ester found in the leaves of various Eucalyptus species. It is a non-volatile glucose monoterpene ester, which plays a significant role in the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . This compound is structurally characterized by the presence of oleuropeic acid-containing carbohydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid as a key starting material. The synthetic route includes the esterification of oleuropeic acid with glucose derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of Cuniloside B is primarily based on the extraction from Eucalyptus leaves. The leaves are processed to isolate the essential oils, followed by the separation of non-volatile components, including Cuniloside B . The extraction process involves the use of solvents such as chloroform, dichloromethane, and ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
Cuniloside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Cuniloside B include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Cuniloside B include various oxidized, reduced, and substituted derivatives. These products are often used in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
Cuniloside B has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cuniloside B involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . The molecular targets include enzymes and proteins involved in the esterification and transport processes .
Vergleich Mit ähnlichen Verbindungen
Cuniloside B is structurally similar to other glucose monoterpene esters such as froggattiside A and cypellocarpin C . it is unique in its widespread occurrence across various Eucalyptus species and its specific role in essential oil biosynthesis . The similar compounds include:
Froggattiside A: Another glucose monoterpene ester found in Eucalyptus leaves.
Cypellocarpin C: A related compound with similar structural features and functions.
Cuniloside B stands out due to its unique chemical structure and its significant role in the essential oil biosynthesis and mobilization processes within Eucalyptus leaves .
Eigenschaften
Molekularformel |
C26H40O10 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |
InChI-Schlüssel |
JOLLIDAUJSAZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)

![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
![2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320479.png)
![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)




![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)

![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)
